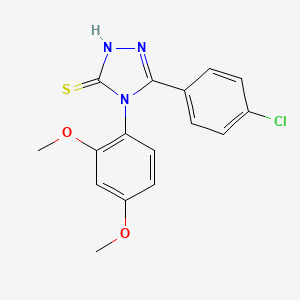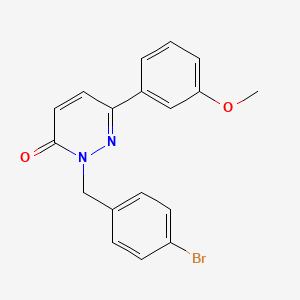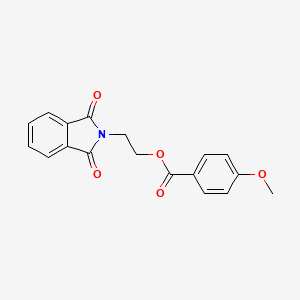
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-methoxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DIMBOA-GLS and is a derivative of benzoxazinoids, which are secondary metabolites found in plants.
Applications De Recherche Scientifique
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-methoxybenzoate has been studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, this compound has been shown to have antifungal and insecticidal properties, making it a potential candidate for the development of natural pesticides. In medicine, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-methoxybenzoate has been investigated for its anticancer and anti-inflammatory properties. In material science, this compound has been used as a building block for the synthesis of novel materials with potential applications in electronics and photonics.
Mécanisme D'action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-methoxybenzoate is not fully understood. However, it is believed that this compound exerts its biological activity by modulating various signaling pathways in cells. For example, studies have shown that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-methoxybenzoate can inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-methoxybenzoate can have various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and insects, and reduce inflammation in animal models. However, further studies are needed to fully understand the biological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-methoxybenzoate in lab experiments is its potential for various applications in different fields. However, one limitation is the low yield of the synthesis method, which may limit its availability for large-scale experiments.
Orientations Futures
There are several future directions for the study of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-methoxybenzoate. One potential direction is the development of natural pesticides using this compound. Another direction is the investigation of its potential applications in the development of novel materials for electronics and photonics. Additionally, further studies are needed to fully understand the mechanism of action and biological effects of this compound, which may lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-methoxybenzoate involves the reaction of 2,4-dimethoxybenzaldehyde and 2-(2-oxo-2-phenylethyl)malononitrile in the presence of a base catalyst such as potassium carbonate. The reaction proceeds via a Knoevenagel condensation followed by a Michael addition to form the final product. The yield of the synthesis method is reported to be around 60%.
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethyl 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-23-13-8-6-12(7-9-13)18(22)24-11-10-19-16(20)14-4-2-3-5-15(14)17(19)21/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVXSMHIBPXCIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-methoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-propyl-N-[2-(3-pyridinyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5633535.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]nicotinamide](/img/structure/B5633543.png)
![N'-({1-[4-(4-fluorophenyl)-4-oxobutanoyl]piperidin-3-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5633552.png)
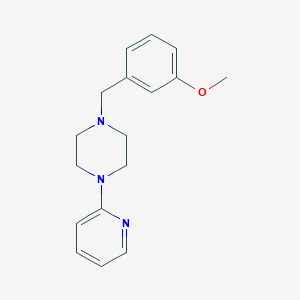
![(2,3-dimethylphenyl){4-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-1-yl}acetic acid](/img/structure/B5633561.png)

![N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B5633583.png)
![3-(3-methyl-2-buten-1-yl)-1-[(4-methyl-1-piperazinyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B5633596.png)
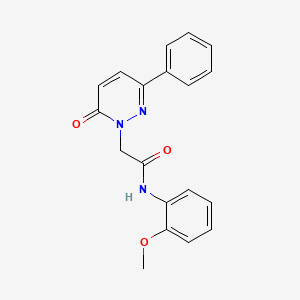

![methyl N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-beta-alaninate](/img/structure/B5633634.png)
